Di(azetidin-1-yl)methanone

Description

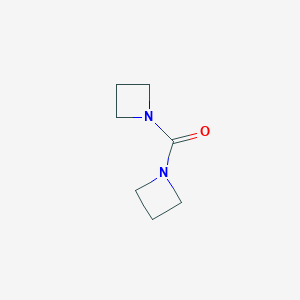

Di(azetidin-1-yl)methanone is a compound featuring two azetidine rings (four-membered nitrogen-containing heterocycles) connected via a carbonyl group. While the parent compound itself is sparingly reported in the literature, its derivatives are extensively studied for their pharmacological and synthetic utility. Azetidine’s small ring size imparts significant ring strain, enhancing reactivity and enabling unique interactions in biological systems. Derivatives of azetidin-1-yl methanone are prominent in drug discovery, particularly as enzyme inhibitors and kinase modulators. For instance, azetidin-1-yl methanone derivatives are key components in MEK inhibitors like cobimetinib, a cancer therapeutic .

Properties

CAS No. |

100079-42-3 |

|---|---|

Molecular Formula |

C7H12N2O |

Molecular Weight |

140.18 g/mol |

IUPAC Name |

bis(azetidin-1-yl)methanone |

InChI |

InChI=1S/C7H12N2O/c10-7(8-3-1-4-8)9-5-2-6-9/h1-6H2 |

InChI Key |

LPIWHQJSFGHODR-UHFFFAOYSA-N |

SMILES |

C1CN(C1)C(=O)N2CCC2 |

Canonical SMILES |

C1CN(C1)C(=O)N2CCC2 |

Synonyms |

Azetidine,1,1-carbonylbis-(9CI) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Spiramycin II is typically produced through fermentation by the bacterium Streptomyces ambofaciens. The fermentation process involves cultivating the bacteria in a nutrient-rich medium under controlled conditions. The production of Spiramycin II can be enhanced by optimizing the fermentation conditions, such as temperature, pH, and nutrient concentration .

Industrial Production Methods: In industrial settings, the production of Spiramycin II involves large-scale fermentation followed by extraction and purification processes. The fermentation broth is first filtered to remove the bacterial cells, and the filtrate is then subjected to various purification steps, including solvent extraction, crystallization, and chromatography, to isolate Spiramycin II .

Chemical Reactions Analysis

Types of Reactions: Spiramycin II undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy or to study its properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize Spiramycin II.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce Spiramycin II.

Substitution: Various nucleophiles can be used in substitution reactions to replace specific functional groups in Spiramycin II.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Spiramycin II can lead to the formation of oxidized derivatives with altered biological activity .

Scientific Research Applications

Spiramycin II has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the structure-activity relationship of macrolide antibiotics.

Biology: Spiramycin II is employed in research on bacterial resistance mechanisms and the development of new antibiotics.

Industry: Spiramycin II is used in the pharmaceutical industry for the production of antibiotic formulations.

Mechanism of Action

Spiramycin II exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of the bacterial ribosome, preventing the translocation of peptidyl-tRNA from the A-site to the P-site. This inhibition blocks the elongation of the peptide chain, leading to stunted cell growth and eventual bacterial cell death .

Comparison with Similar Compounds

Key Observations :

- Electron Effects: The carbonyl group in methanone derivatives withdraws electron density, polarizing adjacent bonds and influencing reactivity in cross-coupling reactions (e.g., Fe-catalyzed alkylation in ) .

Azetidin-1-yl Methanone Derivatives

- MEK Inhibition: Cobimetinib, an anthranilamide derivative containing an azetidin-1-yl methanone moiety, inhibits MEK kinases for cancer therapy. Its crystalline fumarate salt (CAS: 1369665-02-0) exhibits thermodynamic stability and is patented for pharmaceutical use .

- MGL Inhibition: (2-cyclohexyl-1,3-benzoxazol-6-yl){3-[4-(pyrimidin-2-yl)piperazin-1-yl]azetidin-1-yl}methanone (PDB ID: 3PE6) binds MGL in a closed conformation, highlighting azetidine’s role in enzyme inhibition .

- Metabolism: Metabolites like (8-amino-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)(azetidin-1-yl)methanone (M6) are identified in pharmacokinetic studies, showing cleavage of bulky substituents while retaining the azetidine core .

Imidazolyl and Pyrrolidinyl Analogs

- Pyrrolidinyl Derivatives: (Pyrrolidin-1-yl)(quinolin-2-yl)methanone exhibits reduced potency compared to azetidine analogs, as seen in cannabinoid receptor studies where pyrrole-derived ligands showed lower affinity than indole/azetidine counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.